molecular formula C14H11ClN2S B7734814 4-Chloro-5-(4-ethylphenyl)thieno[2,3-d]pyrimidine

4-Chloro-5-(4-ethylphenyl)thieno[2,3-d]pyrimidine

Cat. No.: B7734814
M. Wt: 274.8 g/mol
InChI Key: PFMOMMOREOWUOS-UHFFFAOYSA-N
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Description

4-Chloro-5-(4-ethylphenyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a thieno[2,3-d]pyrimidine core with a chloro and ethylphenyl substituent, making it a unique and valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-(4-ethylphenyl)thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorothiophene-2-carboxylic acid with 4-ethylphenylamine, followed by cyclization with formamide under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the thienopyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-(4-ethylphenyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding thiols.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles are used under reflux conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products: The major products formed from these reactions include substituted thienopyrimidines, sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-5-(4-ethylphenyl)thieno[2,3-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5-(4-ethylphenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition disrupts various signaling pathways involved in

Properties

IUPAC Name

4-chloro-5-(4-ethylphenyl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2S/c1-2-9-3-5-10(6-4-9)11-7-18-14-12(11)13(15)16-8-17-14/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMOMMOREOWUOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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